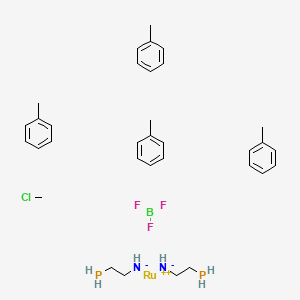
Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クロロメタン;2-ホスファニルエチルアザニド;ルテニウム(2+);トルエン;三フッ化ホウ素は、いくつかの異なる化学物質を組み合わせた複雑な化合物です。
準備方法
クロロメタン;2-ホスファニルエチルアザニド;ルテニウム(2+);トルエン;三フッ化ホウ素の合成には、それぞれ特定の反応条件と試薬を必要とする複数の工程が含まれます。一般的な方法の1つは、ルテニウム(2+)触媒の存在下で、クロロメタンと2-ホスファニルエチルアザニドを反応させることです。この反応は通常、トルエンなどの溶媒中で行われ、三フッ化ホウ素は安定化剤として作用します。 反応条件には、目的の生成物が高純度で高収率で得られるように、高温と制御された雰囲気などが含まれることがよくあります .
化学反応の分析
クロロメタン;2-ホスファニルエチルアザニド;ルテニウム(2+);トルエン;三フッ化ホウ素は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応では、より高い酸化状態のルテニウム錯体が生成される可能性があり、一方、還元反応では、より低い酸化状態の種が生成される可能性があります .
科学研究への応用
この化合物は、幅広い科学研究への応用を持っています。化学では、水素化や酸化などのさまざまな有機反応における触媒として使用されます。 生物学および医学では、ルテニウム錯体は、その潜在的な抗癌作用について研究されており、一部の化合物は、光線力学療法やDNA結合剤として有望な結果を示しています . 産業的には、この化合物は、その触媒作用のために、ファインケミカルや医薬品の製造に使用できます .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. In biology and medicine, ruthenium complexes are studied for their potential anticancer properties, with some compounds showing promising results in photodynamic therapy and as DNA-binding agents . Industrially, this compound can be used in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
作用機序
クロロメタン;2-ホスファニルエチルアザニド;ルテニウム(2+);トルエン;三フッ化ホウ素の作用機序は、そのルテニウム中心を介した分子標的との相互作用に関与しています。ルテニウム(2+)イオンはさまざまな配位子と配位することができ、触媒反応に不可欠な電子移動プロセスを促進します。 生物系では、ルテニウム錯体はDNAにインターカレーションすることができ、癌細胞で細胞死を誘導する活性酸素種の生成につながります .
類似化合物との比較
他のルテニウム錯体と比較して、クロロメタン;2-ホスファニルエチルアザニド;ルテニウム(2+);トルエン;三フッ化ホウ素は、配位子と安定化剤の特定の組み合わせのために独特です。 類似の化合物には、クロロビス[2-(ジフェニルホスフィノ)エタンアミン]ルテニウム(II)テトラフルオロホウ酸塩やルテニウム(II)ポリピリジン錯体などの他のルテニウムベースの触媒や錯体があります . これらの化合物は、いくつかの触媒作用を共有していますが、特定の用途と反応性プロファイルが異なります。
特性
分子式 |
C33H49BClF3N2P2Ru |
|---|---|
分子量 |
740.0 g/mol |
IUPAC名 |
chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane |
InChI |
InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF3.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3)4;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;;+2 |
InChIキー |
XUNADIVVFBMVES-UHFFFAOYSA-N |
正規SMILES |
B(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


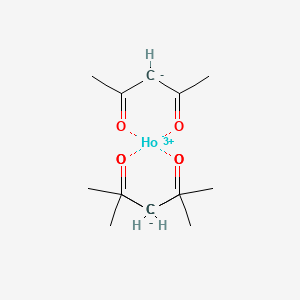
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
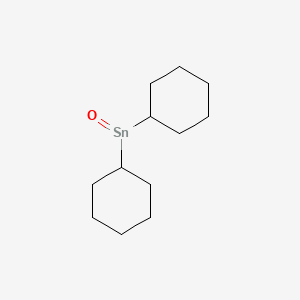
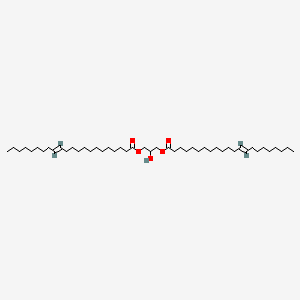

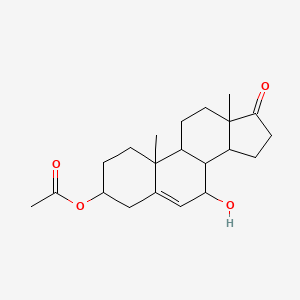
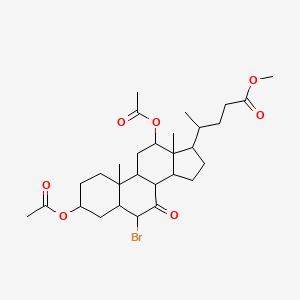
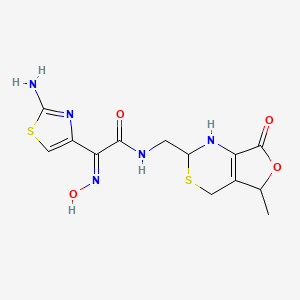
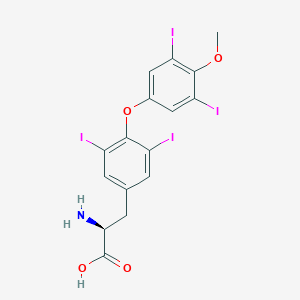
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)

